molecular formula C25H33NO8 B14007436 2-Benzhydryloxy-n,n-diethyl-ethanamine CAS No. 6297-62-7

2-Benzhydryloxy-n,n-diethyl-ethanamine

Cat. No.: B14007436
CAS No.: 6297-62-7
M. Wt: 475.5 g/mol
InChI Key: HMTGWLVEVHEUSB-UHFFFAOYSA-N
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Description

2-Benzhydryloxy-n,n-diethyl-ethanamine is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzhydryloxy group attached to an ethanamine backbone with diethyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydryloxy-n,n-diethyl-ethanamine typically involves the reaction of benzhydrol with diethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydryloxy-n,n-diethyl-ethanamine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler amines.

    Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Aqueous or organic solvents depending on the reaction type.

Major Products

The major products formed from these reactions include various substituted ethanamines and their derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-Benzhydryloxy-n,n-diethyl-ethanamine is widely used in scientific research due to its versatile properties:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergic reactions and as a sedative.

    Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Benzhydryloxy-n,n-diethyl-ethanamine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can block the effects of histamine, leading to its use as an antihistamine. The pathways involved include inhibition of histamine-induced smooth muscle contraction and reduction of allergic symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzhydryloxy-n,n-diethyl-ethanamine stands out due to its specific diethyl substitutions, which confer unique pharmacological properties and make it suitable for particular applications in medicine and research.

Properties

CAS No.

6297-62-7

Molecular Formula

C25H33NO8

Molecular Weight

475.5 g/mol

IUPAC Name

2-benzhydryloxy-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C19H25NO.C6H8O7/c1-3-20(4-2)15-16-21-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-14,19H,3-4,15-16H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

HMTGWLVEVHEUSB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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